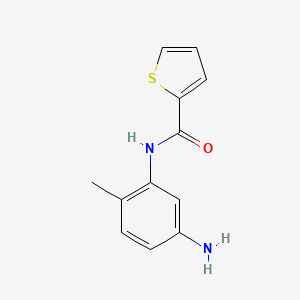

N-(5-amino-2-methylphenyl)thiophene-2-carboxamide

Description

N-(5-Amino-2-methylphenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a substituted phenyl moiety (5-amino-2-methylphenyl). The 5-amino and 2-methyl substituents on the phenyl ring likely enhance solubility and modulate electronic properties, which could influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPSYCAKGSAHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)thiophene-2-carboxamide typically involves the condensation of 5-amino-2-methylbenzoic acid with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that are essential in chemical research.

Biology

- Bioactive Compound : The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may exhibit activity against certain bacterial strains and tumor cells, making it a candidate for further biological evaluation.

Medicine

- Drug Development : N-(5-amino-2-methylphenyl)thiophene-2-carboxamide is explored for its role in developing anti-inflammatory and analgesic drugs. Its mechanism involves inhibiting specific enzymes or receptors linked to inflammatory pathways, particularly the IKK-2 enzyme, which plays a significant role in inflammatory diseases and cancer .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of thiophene carboxamides, including this compound, showed significant inhibition of bacterial growth. The compound was tested against various strains, revealing a promising profile as an antimicrobial agent.

Case Study 2: IKK-2 Inhibition

Research highlighted the efficacy of thiophene carboxamide derivatives in inhibiting the IKK-2 enzyme. This inhibition is crucial for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and certain cancers. The study provided insights into the compound's potential therapeutic applications in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents (e.g., compounds in ) enhance electrophilicity, improving interactions with bacterial or enzymatic targets.

- Ring Systems : Thiazole-linked carboxamides (e.g., ) exhibit antibacterial and anticancer activities, likely due to the thiazole’s ability to mimic purine/pyrimidine bases. Benzo[b]thiophene derivatives (e.g., ) show enhanced metabolic stability and enzyme inhibition.

- Structural Geometry : Dihedral angles between aromatic rings (e.g., 8.5°–16.1° in ) influence molecular packing and bioavailability. The target compound’s planar conformation (inferred from similar amides ) may optimize target binding.

Key Observations:

- Purity Challenges : Bulky substituents (e.g., trifluoromethyl ) reduce purity, necessitating advanced purification techniques.

- Amino Group Stability: The 5-amino group in the target compound may require protective strategies during synthesis to prevent oxidation.

Pharmacological and Therapeutic Potential

- Antibacterial Activity: Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum activity, likely targeting bacterial enzymes like DNA gyrase. The target compound’s amino group could broaden activity by interacting with diverse bacterial targets.

- Anti-Inflammatory/Analgesic Effects: L-652,343 demonstrates dual COX/5-LOX inhibition, reducing prostaglandin and leukotriene synthesis. The target compound’s amino group may similarly modulate inflammatory pathways but with reduced ulcerogenicity.

- Anticancer Activity: Halogenated derivatives (e.g., ) show cytotoxicity via DNA intercalation or topoisomerase inhibition. The target compound’s amino group could enhance DNA-binding affinity.

Biological Activity

N-(5-amino-2-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology, primarily due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2OS. It features a thiophene ring substituted with an amino group and a carboxamide, which contributes to its biological activity.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 20 | 15 |

| Pseudomonas aeruginosa | 25 | 14 |

| Bacillus subtilis | 10 | 20 |

The compound's mechanism of action involves inhibiting the growth of microbial strains by interfering with their cellular processes, as evidenced by in vitro studies that demonstrated a reduction in bacterial proliferation .

2. Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown it to induce apoptosis in cancer cell lines.

Case Study:

In a study involving various cancer cell lines, the compound exhibited:

- IC50 Values :

- MCF7 (breast cancer): 12 µM

- HT29 (colon cancer): 15 µM

- NCI-H522 (lung cancer): 10 µM

The results suggest that the compound may act by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-kB pathway .

3. Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines in cell-based assays.

Table 2: Anti-inflammatory Effects

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 65 |

| IL-6 | 70 |

| IL-1β | 58 |

These findings indicate that the compound may hold therapeutic potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis and function.

- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.

- Anti-inflammatory : Modulation of cytokine release and inhibition of NF-kB signaling.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Formulation Development : To enhance bioavailability and therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-amino-2-methylphenyl)thiophene-2-carboxamide, and how can reaction conditions be modified to improve yields?

- Methodology :

- Coupling Reactions : Use acid-amine coupling (e.g., thiophene-2-carboxylic acid derivatives with substituted anilines) in polar aprotic solvents like acetonitrile under reflux .

- Catalysts : Employ coupling agents (e.g., DCC, EDC) or base catalysis (e.g., triethylamine) to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product. Yield improvements (~70–85%) are achieved by optimizing stoichiometry, temperature, and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR to confirm aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Identify C=O stretching (~1660 cm) and N–H bending (~1550 cm) for amide confirmation .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., benzene-thiophene dihedral angles ~8–14°) using programs like ORTEP-3 for structural validation .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock4 be applied to study the interaction of this compound with biological targets?

- Methodology :

- Receptor Flexibility : Use AutoDock4 to model sidechain flexibility in target proteins (e.g., kinases, proteases) .

- Grid-Based Docking : Define binding pockets using grid maps (spacing 0.375 Å) and validate with redocking experiments (RMSD <2.0 Å) .

- Covalent Docking : Modify protocols for covalently bound ligands by fixing reactive atoms (e.g., cysteine thiols) during simulations .

Q. How should researchers address discrepancies in crystallographic data (e.g., bond angles, dihedral angles) when analyzing this compound derivatives?

- Methodology :

- Comparative Analysis : Benchmark against structurally homologous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify outliers in bond lengths or angles .

- Refinement Protocols : Use unrestrained refinement for hydrogen atoms in programs like SHELXL and validate thermal displacement parameters (U) .

- Intermolecular Interactions : Analyze non-classical C–H⋯O/S interactions to explain packing anomalies .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in anticancer research?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Br, Cl), alkyl (methyl), or electron-withdrawing groups (NO) at the phenyl or thiophene rings .

- In Vitro Assays : Test cytotoxicity (IC) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare with controls .

- Mechanistic Studies : Use flow cytometry to assess apoptosis induction and Western blotting to evaluate kinase inhibition (e.g., EGFR, VEGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.